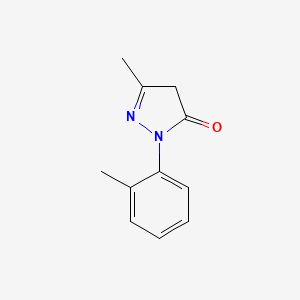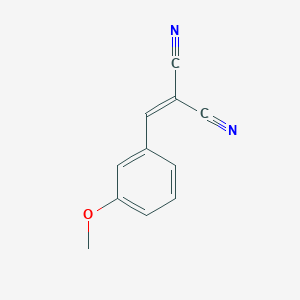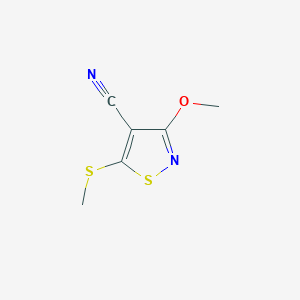
3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one
Vue d'ensemble
Description
The compound of interest, 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities and their utility as building blocks in organic synthesis. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a multicomponent transformation involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, malononitrile, and aromatic aldehydes in the presence of an electrogenerated anion of ethanol as the base has been described, leading to the formation of 1,4-dihydropyrano[2,3-c]pyrazole derivatives . Another synthesis route involves a one-pot reaction from 3-methyl-1-phenylpyrazol-5-one, mesyl azide, and K2CO3, yielding various pyrazolone derivatives . Additionally, the preparation of new 1H-pyrazole derivatives from aryl methyl ketones via Claisen condensation followed by cyclization with hydrazine monohydrate has been reported .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives has been extensively studied using techniques such as NMR, IR, ESI mass spectra, and X-ray crystallography. For example, the crystal structure of a pyrazolone derivative revealed extensive delocalization in the central fragment of the molecule and the presence of tautomeric forms . Another study presented the X-ray structure of a dihydro-1H-pyrazole derivative, showing a twisted conformation between the pyrazole and thiophene rings . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of these compounds often involves the formation of hydrogen bonds, as seen in the synthesis of novel pyrazole derivatives where molecules are connected by N–H···N intermolecular hydrogen bonds to form cyclic dimers . The ability to form complexes with metals, such as copper(II), has also been observed, which is significant for their potential use in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, melting point, and stability. The thermal decomposition of these compounds has been studied using thermogravimetric analysis, providing insights into their stability under various conditions . Additionally, the nonlinear optical properties of these compounds have been investigated, which could be relevant for applications in materials science .
Propriétés
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSTRUCMIZOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293883 | |
| Record name | MLS002695141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one | |
CAS RN |
29211-55-0 | |
| Record name | MLS002695141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002695141 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3022846.png)
